
Didodecyl (4-methyl-1,3-phenylene)biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyl (4-methyl-1,3-phenylene)biscarbamate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl (4-methyl-1,3-phenylene)biscarbamate involves the reaction of 4-methyl-1,3-phenylenediamine with dodecyl isocyanate. The reaction typically occurs in the presence of a catalyst such as pyridinium p-toluenesulfonate to facilitate the formation of the biscarbamate linkage .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Didodecyl (4-methyl-1,3-phenylene)biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the biscarbamate into its amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Didodecyl (4-methyl-1,3-phenylene)biscarbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Didodecyl (4-methyl-1,3-phenylene)biscarbamate involves its ability to form stable carbamate linkages with various substrates. This property allows it to act as a crosslinking agent, enhancing the mechanical strength and stability of polymer networks. The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl and amine groups on the substrates .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-vinyloxybutyl) (4-methyl-1,3-phenylene)biscarbamate: Used as a crosslinking agent in polymer networks.
N,N’-(4-methyl-1,3-phenylene)bis(3-pyridyl carbamate): Employed in the synthesis of hydrolytically degradable hydrogels.
Uniqueness
Didodecyl (4-methyl-1,3-phenylene)biscarbamate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and chemical resistance compared to other similar compounds. This property makes it particularly suitable for applications requiring high stability and durability .
Propiedades
Número CAS |
37717-48-9 |
|---|---|
Fórmula molecular |
C33H58N2O4 |
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
dodecyl N-[3-(dodecoxycarbonylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C33H58N2O4/c1-4-6-8-10-12-14-16-18-20-22-26-38-32(36)34-30-25-24-29(3)31(28-30)35-33(37)39-27-23-21-19-17-15-13-11-9-7-5-2/h24-25,28H,4-23,26-27H2,1-3H3,(H,34,36)(H,35,37) |
Clave InChI |
DUASUADUGOFBHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
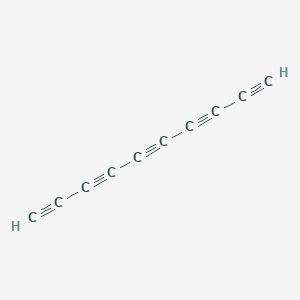
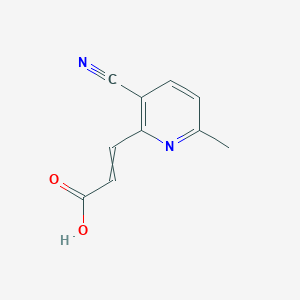
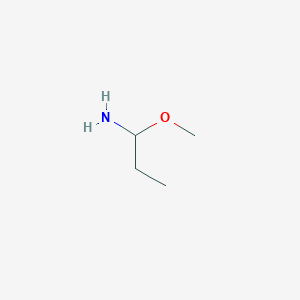
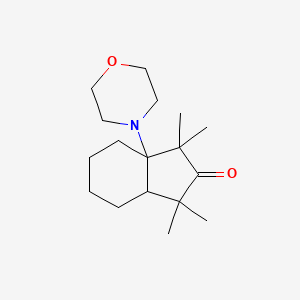
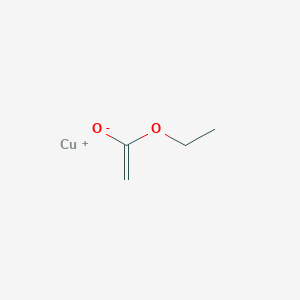
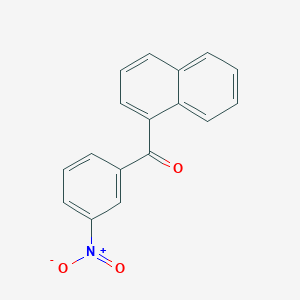

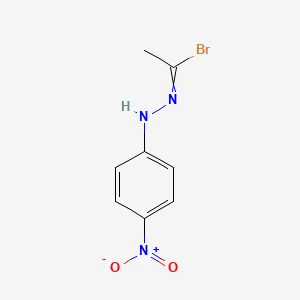
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
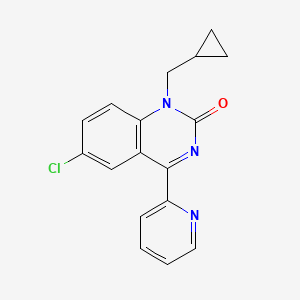
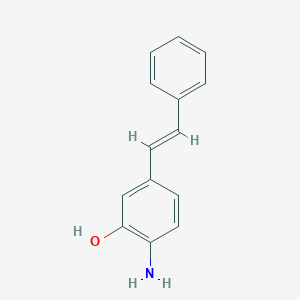
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
